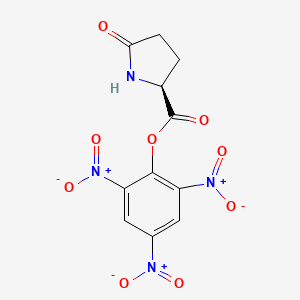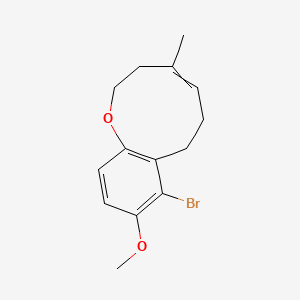
8-Bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine is a synthetic organic compound that belongs to the class of benzoxonines This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a tetrahydrobenzoxonine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable precursor, followed by methoxylation and cyclization to form the tetrahydrobenzoxonine ring. The reaction conditions often involve the use of bromine or brominating agents, methanol or other methoxylating agents, and acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce azides or thiols.
Scientific Research Applications
8-Bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- 6,7,8,9-Tetrahydro-2-methoxy-3-nitrobenzocyclohepten-5-one
- 2,3,4,5-Tetrahydro-7-hydroxy-8-methoxy-1-benzazepin-5-one
Uniqueness
8-Bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine is unique due to its specific substitution pattern and ring structure. The presence of both a bromine atom and a methoxy group on the tetrahydrobenzoxonine ring distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H17BrO2 |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
8-bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine |
InChI |
InChI=1S/C14H17BrO2/c1-10-4-3-5-11-12(17-9-8-10)6-7-13(16-2)14(11)15/h4,6-7H,3,5,8-9H2,1-2H3 |
InChI Key |
ZRIPBBMBVIJQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC2=C(C=CC(=C2Br)OC)OCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide](/img/structure/B12643069.png)
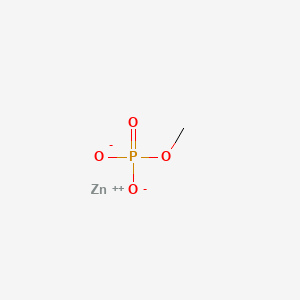
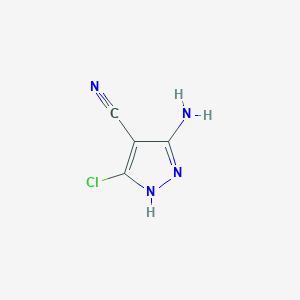

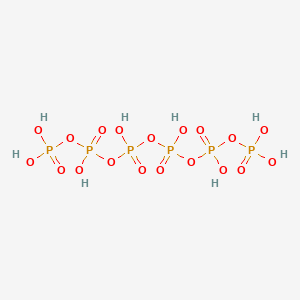
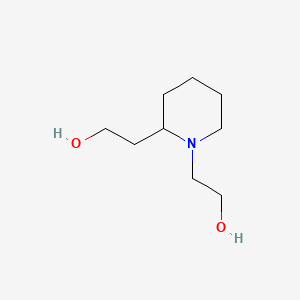

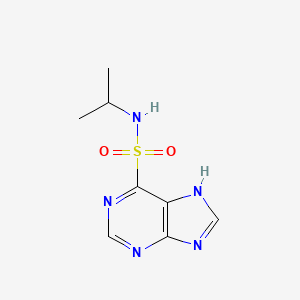
![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
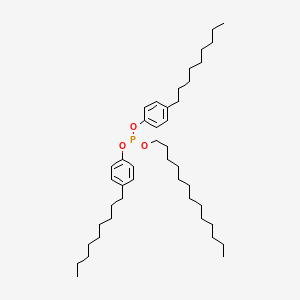

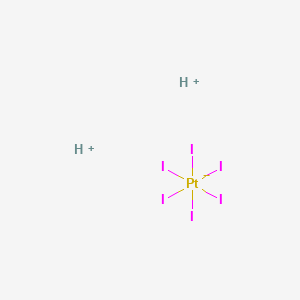
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
